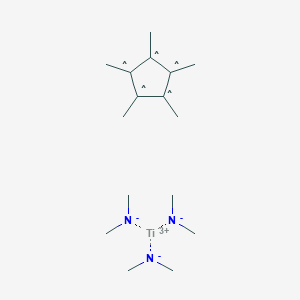

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentamethylcyclopentadienyltris (dimethylamino)titanium (IV) is an organometallic compound . It is a red crystal in form . The molecular formula is C16H33N3Ti and the molecular weight is 315.32 . It is also known to be moisture sensitive .

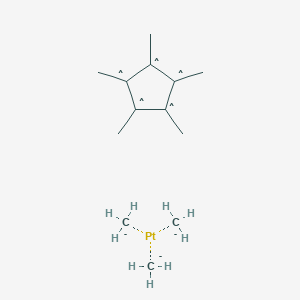

Molecular Structure Analysis

The molecular structure of this compound consists of a titanium (IV) atom at the center, surrounded by a pentamethylcyclopentadienyl group and three dimethylamino groups .科学的研究の応用

Catalysis and Polymerization

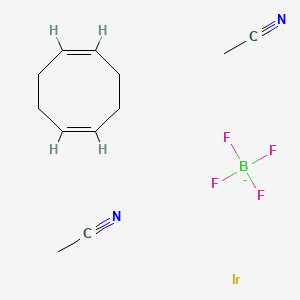

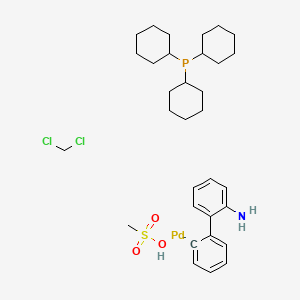

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) and its derivatives play a crucial role in catalysis and polymerization processes. They are involved in ammonolysis, leading to the formation of polynuclear nitrido complexes, showcasing their utility in creating complex structures through molecular transformations (Abarca et al., 2000). Similarly, these compounds have been explored for their efficacy in olefin polymerization, presenting a significant advancement in the synthesis of polymers with varying properties (Rhodes et al., 2001).

Chemical Reactions and Bond Formation

The complexation behavior of titanium and zirconium with N,N-dimethylaminoethylcyclopentadienyl ligands has been studied, indicating the potential for new C-N and C-C bond-forming reactions facilitated by titanium complexes (Jutzi & Kleimeier, 1995). This opens avenues for synthesizing imines, hydrazones, and other nitrogen-containing compounds through catalyzed reactions (Odom, 2005).

Surface Chemistry and Material Science

The compound has also been explored in the context of material science, specifically in the formation of diffusion barrier films on semiconductor substrates. Its adsorption and dissociation on Si(100)-2 × 1 surfaces have been studied, providing insights into low-temperature decomposition pathways and the chemisorption mechanism, which is vital for the development of microelectronic devices (Rodriguez-Reyes & Teplyakov, 2008).

Nanotechnology and Medicinal Applications

Interestingly, titanium dioxide nanoparticles, while not directly related to the exact compound , highlight the broader context of titanium(IV) applications in medicine. These nanoparticles have been explored for their potential in novel medical therapies, including photodynamic therapy for treating various diseases. Such research underscores the versatility and importance of titanium(IV) compounds in advancing medical and technological innovations (Ziental et al., 2020).

Safety and Hazards

This compound is classified as a flammable solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

作用機序

Target of Action

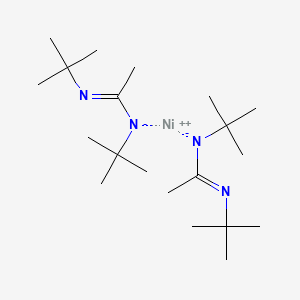

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (titanium in this case) forms a bond with a carbon atom of an organic ligand .

Biochemical Pathways

Organometallic compounds like this are often used in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others , suggesting that they may interact with a variety of biochemical pathways depending on the specific application.

Result of Action

As an organometallic compound, its effects would likely depend on the specific biochemical pathways it interacts with .

Action Environment

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is sensitive to moisture . Therefore, the environmental conditions, particularly the presence of moisture, could significantly influence its action, efficacy, and stability.

特性

InChI |

InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHXPBPEIVFDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)